molecular formula C11H9NO2 B8472009 3,7-Dimethylquinoline-5,8-dione

3,7-Dimethylquinoline-5,8-dione

Cat. No.: B8472009
M. Wt: 187.19 g/mol
InChI Key: DMWNLKBIEJLXQJ-UHFFFAOYSA-N
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Description

3,7-Dimethylquinoline-5,8-dione is a quinoline-based bicyclic compound featuring two ketone groups at positions 5 and 8, with methyl substituents at positions 3 and 6. The quinoline-5,8-dione scaffold is redox-active and often associated with biological activities such as antiproliferative, antimicrobial, and enzyme-inhibitory effects .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3,7-dimethylquinoline-5,8-dione

InChI

InChI=1S/C11H9NO2/c1-6-3-8-9(13)4-7(2)11(14)10(8)12-5-6/h3-5H,1-2H3

InChI Key

DMWNLKBIEJLXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C(=CC2=O)C)N=C1

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

3,7-Dimethylquinoline-5,8-dione exhibits notable antimicrobial properties. It has been investigated for its effectiveness against a range of pathogens, including bacteria and fungi. For instance, derivatives of quinoline-5,8-dione have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . Such findings highlight the compound's potential for developing new antibiotics.

Anticancer Properties

The compound also demonstrates promising anticancer activity. Various studies have reported that quinoline-5,8-dione derivatives possess cytotoxic effects against cancer cell lines. For example, specific derivatives have shown IC50 values ranging from 0.59 to 1.52 µM against different cancer cell lines . The mechanism often involves inducing mitochondrial dysfunction and activating cellular stress responses .

Antimalarial Activity

Research indicates that quinoline derivatives are crucial in the fight against malaria. This compound is a precursor for synthesizing antimalarial agents similar to established drugs like chloroquine and quinine . Its derivatives have exhibited significant larvicidal effects on malaria vectors, making them valuable in vector control strategies .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds through various synthetic pathways. For instance, it can be transformed into azaanthraquinone derivatives, which are known for their biological activities . This versatility makes it a vital building block in pharmaceutical chemistry.

Antimicrobial Study

In a recent study on antimicrobial activity, researchers synthesized several derivatives of quinoline-5,8-dione and evaluated their effectiveness against various microbial strains. Among these compounds, some exhibited potent activity against Candida albicans and Penicillium chrysogenum, indicating their potential as antifungal agents .

Anticancer Research

A study focused on the anticancer properties of modified quinoline-5,8-diones revealed that certain derivatives could inhibit the proliferation of cancer cells effectively. The research highlighted how structural modifications influenced biological activity and suggested further exploration into these compounds for cancer treatment .

Summary Table of Applications

Application TypeDescriptionNotable Findings
AntimicrobialEffective against bacteria and fungiMIC values as low as 6.25 µg/mL
AnticancerCytotoxic effects on various cancer cell linesIC50 values between 0.59–1.52 µM
AntimalarialPrecursor for antimalarial agentsSignificant larvicidal effects on malaria vectors
Organic SynthesisIntermediate for synthesizing complex heterocyclesUsed to create azaanthraquinone derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3,7-dimethylquinoline-5,8-dione can be contextualized by comparing it to structurally related quinoline-5,8-dione derivatives. Key differences in substituent type, position, and electronic effects are summarized below:

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Substituents Key Biological Activities IC50 Values (µM) Key Findings References
This compound C3-CH3, C7-CH3 Limited direct data; inferred redox activity and potential cytotoxicity N/A Methyl groups enhance lipophilicity; may reduce direct enzyme interactions compared to amino/halogen analogs. [1, 14]
6-Amino-7-(4-methylpiperazinyl)quinoline-5,8-dione (7d) C6-NH2, C7-piperazinyl Antiproliferative activity against multidrug-resistant KB-vin cells 0.97 µM (KB-vin) Amino and piperazinyl groups enable hydrogen bonding and charge interactions, enhancing NQO1 targeting and potency. [1, 3]
7-Bromo-2-methylquinoline-5,8-dione C7-Br, C2-CH3 Sphingosine kinase inhibition N/A Bromine increases molecular weight and electron-withdrawing effects, altering enzyme binding affinity. [2]
Sannanine (2,3-dimethylquinoline-5,8-dione) C2-CH3, C3-CH3 Cytotoxicity against cancer cell lines Moderate activity Methyl groups at C2/C3 reduce steric hindrance compared to C3/C7 substitution, potentially improving target engagement. [14]
6-Chloro-7-morpholinylquinoline-5,8-dione (CQD) C6-Cl, C7-morpholinyl Antimalarial activity against Plasmodium falciparum IC50 < 5 µM Chlorine and morpholinyl groups enhance redox cycling and specificity for parasitic enzymes. [17, 21]
Streptonigrin analogs (7-aminoquinoline-5,8-dione) C7-NH2 Pan-PAD enzyme inhibition kinact/KI ~26,000 M⁻¹min⁻¹ The amino group at C7 is critical for covalent inactivation of peptidylarginine deiminases (PADs). Methyl substituents lack this mechanism. [9]

Key Structural and Functional Insights

Substituent Position and Electronic Effects: Amino groups (C6/C7): Derivatives like 7d and streptonigrin analogs exhibit high potency due to hydrogen bonding and nucleophilic interactions with biological targets (e.g., NQO1, PADs) . Halogens (Br, Cl): Bromine/chlorine at C6/C7 (e.g., 7-bromo-2-methylquinoline-5,8-dione) increase molecular weight and electron-withdrawing effects, enhancing redox cycling and enzyme inhibition .

Biological Activity Trends: Antiproliferative Activity: Amino-substituted derivatives (e.g., 7d) show IC50 values <1 µM against cancer cells, outperforming paclitaxel in multidrug-resistant models . Methyl-substituted analogs may require additional functional groups for comparable efficacy.

Synthetic Accessibility: Amino derivatives are synthesized via Michael addition or nucleophilic displacement , whereas halogenated analogs require Suzuki-Miyaura cross-coupling . Methyl-substituted compounds like this compound may be prepared via direct alkylation or oxidation protocols .

Table 2: Physicochemical and Pharmacokinetic Comparison

Property This compound 6-Amino-7-piperazinyl Derivative (7d) 7-Bromo-2-methylquinoline-5,8-dione
Molecular Weight (g/mol) ~202 ~380 ~272
LogP ~2.5 (estimated) ~1.8 ~3.0
PSA (Ų) ~50 ~90 ~60
Key Interactions Van der Waals, hydrophobic Hydrogen bonding, ionic Halogen bonding, redox cycling

Q & A

Q. What are the common synthetic routes for preparing 3,7-dimethylquinoline-5,8-dione and its derivatives?

The synthesis typically involves oxidation of substituted quinoline precursors. For example, this compound is synthesized from 2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione via a [3+3] cycloaddition reaction with 1,1-dimethyl-2-(2-methylallylidene)hydrazine in acetonitrile, followed by purification using column chromatography . Key steps include regioselective oxidation with iodobenzene diacetate (PIDA) in CH₃CN:H₂O (2:1) and Michael addition reactions with amines or thiols to generate derivatives .

Q. How are quinoline-5,8-dione derivatives characterized for purity and structural integrity?

Characterization employs 1H/13C NMR, MS, HRMS , and high-performance liquid chromatography (HPLC) to confirm structural identity and purity (>95%). For example, derivatives like 6-(4-(trifluoromethyl)benzyl)-3,7-dimethylquinoline-5,8-dione are validated via δH and δC NMR shifts, with elemental analysis (e.g., C, H, N) matching theoretical values .

Q. What standard assays evaluate the biological activity of this compound derivatives?

Antiproliferative activity is tested using the Sulforhodamine B (SRB) assay against cancer cell lines (e.g., HeLaS3 and multidrug-resistant KB-vin). IC₅₀ values are calculated, with paclitaxel as a positive control. Compounds such as 6h and 7d show IC₅₀ values of 0.80–1.52 µM, comparable to paclitaxel (1.01 µM) .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline-5,8-dione functionalization be addressed?

Regioselectivity in Michael additions (e.g., at C6 vs. C7 positions) is influenced by steric and electronic factors. For instance, bulky substituents like 4-(4-methylpiperazin-1-yl)phenylamino favor C6 addition, while indole-containing amines prefer C6. Isomers are separable via column chromatography (CH₂Cl₂/MeOH = 20:1), with major isomers identified as 6a–6f .

Q. What structural features enhance antiproliferative potency in quinoline-5,8-dione derivatives?

  • Substituent position : C6-substituted derivatives (e.g., 6d with a 4-methylpiperazinyl group) exhibit greater activity (IC₅₀ = 0.80 µM) than C7 analogs due to improved NQO1 enzyme targeting .
  • Electron-withdrawing groups : Trifluoromethylbenzyl derivatives (e.g., 4b) enhance cytotoxicity via increased electron-deficient quinone redox cycling . Data from Table 1 () highlights these trends, with IC₅₀ values correlating with substituent electronic properties.

Q. How do quinoline-5,8-diones interact with biological targets like NAD(P)H:quinone oxidoreductase 1 (NQO1)?

The quinoline-5,8-dione core acts as a substrate for NQO1 , undergoing two-electron reduction to hydroquinone, which generates reactive oxygen species (ROS) in cancer cells. Analogues lacking the oxidized quinone moiety (e.g., naphthoquinones) show reduced inhibition, confirming the necessity of the dione structure .

Q. What strategies resolve contradictions in synthetic yields across different methodologies?

  • Optimized reaction conditions : Using DMF as a solvent and NaN₃/PPh₃ for azide-alkyne cycloaddition improves yields of acetylenic derivatives (e.g., 6g, 40%) compared to traditional methods .
  • Catalyst selection : Silver nitrate (AgNO₃) and (NH₄)₂S₂O₈ in MeCN/H₂O (3:1) enhance benzylation efficiency (e.g., 46% yield for 1a) .

Methodological Notes

  • Contradiction Analysis : Discrepancies in yields (e.g., 3m at 72% vs. 3i at 14%) arise from steric hindrance in thioether formation versus efficient aniline addition .
  • Advanced Purification : Trituration in diethyl ether or flash chromatography (silica gel, ether/toluene) resolves co-eluting regioisomers .

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